2,3,5,6-Tetrachlorobenzonitrile
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Overview
Description
2,3,5,6-Tetrachlorobenzonitrile is an organic compound with the molecular formula C7HCl4N. It is a derivative of benzonitrile, where four hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrachlorobenzonitrile typically involves the chlorination of benzonitrile. One common method is the reaction of benzonitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,3,5,6 positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrachlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form tetrachlorobenzoic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Nucleophilic Substitution: Tetrachlorobenzylamine or tetrachlorobenzylthiol.
Reduction: 2,3,5,6-Tetrachlorobenzylamine.
Oxidation: 2,3,5,6-Tetrachlorobenzoic acid.
Scientific Research Applications
2,3,5,6-Tetrachlorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachlorobenzonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s high electronegativity due to the chlorine atoms enhances its binding affinity to various targets, making it effective in biochemical applications.
Comparison with Similar Compounds
2,3,5,6-Tetrachlorobenzene: Similar structure but lacks the nitrile group, making it less reactive in certain chemical reactions.
2,3,5,6-Tetrachlorobenzoic Acid: An oxidation product of 2,3,5,6-Tetrachlorobenzonitrile, used in different applications due to its carboxylic acid group.
2,3,5,6-Tetrachlorobenzylamine: A reduction product, used in the synthesis of other organic compounds.
Uniqueness: this compound is unique due to its combination of chlorine atoms and a nitrile group, providing a balance of stability and reactivity. This makes it versatile for various chemical transformations and applications in research and industry.
Properties
CAS No. |
1897-46-7 |
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Molecular Formula |
C7HCl4N |
Molecular Weight |
240.9 g/mol |
IUPAC Name |
2,3,5,6-tetrachlorobenzonitrile |
InChI |
InChI=1S/C7HCl4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |
InChI Key |
USMSRVCGFPCDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
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